Cas no 326-72-7 (4,4,4-trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione)
4,4,4-trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Butanedione,4,4,4-trifluoro-1-(5-methyl-2-thienyl)-
- 4,4,4-TRIFLUORO-1-(5-METHYL-THIOPHEN-2-YL)-BUTANE-1,3-DIONE
- 4,4,4-trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione
- 4,4,4-Trifluor-1-(5-methyl-[2]thienyl)-butan-1,3-dion
- 4,4,4-trifluoro-1-(5-methyl(2-thienyl))butane-1,3-dione
- 4,4,4-trifluoro-1-(5-methyl-[2]thienyl)-butane-1,3-dione
- 4,4,4-trifluoro-1-(5-methyl-2-thienyl)-1,3-butanedione
- 4,4,4-trifluoro-1-(5-methyl-2-thienyl)butane-1,3-dione
- AC1L5RPT
- AC1Q5G4N
- NSC80372
- SBB020678
- SureCN5551328
- 4,4,4-trifluoro-1-(5-methyl-2-thiophenyl)butane-1,3-dione
- 4,4,4-tris(fluoranyl)-1-(5-methylthiophen-2-yl)butane-1,3-dione
- DTXSID40292109
- UCEAQWOZGAFPPB-UHFFFAOYSA-N
- 326-72-7
- NSC-80372
- AKOS000210358
- EN300-228534
- AK-968/41170055
- A823798
- SCHEMBL5551328
- CS-0240461
- A913090
- NSC 80372
-
- MDL: MFCD03074333
- Inchi: 1S/C9H7F3O2S/c1-5-2-3-7(15-5)6(13)4-8(14)9(10,11)12/h2-3H,4H2,1H3
- InChI Key: UCEAQWOZGAFPPB-UHFFFAOYSA-N
- SMILES: S1C(C)=CC=C1C(CC(C(F)(F)F)=O)=O
Computed Properties
- Exact Mass: 236.01200
- Monoisotopic Mass: 236.012
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 62.4Ų
Experimental Properties
- Density: 1.363±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 289.3±35.0 ºC (760 Torr),
- Flash Point: 128.8±25.9 ºC,
- Refractive Index: 1.48
- Solubility: Very slightly soluble (0.12 g/l) (25 º C),
- PSA: 62.38000
- LogP: 2.76070
4,4,4-trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 026073-250mg |
4,4,4-Trifluoro-1-(5-methyl-thiophen-2-yl)-butane-1,3-dione |
326-72-7 | 250mg |
£120.00 | 2022-03-01 | ||
| Fluorochem | 026073-5g |
4,4,4-Trifluoro-1-(5-methyl-thiophen-2-yl)-butane-1,3-dione |
326-72-7 | 5g |
£782.00 | 2022-03-01 | ||
| Fluorochem | 026073-1g |
4,4,4-Trifluoro-1-(5-methyl-thiophen-2-yl)-butane-1,3-dione |
326-72-7 | 1g |
£240.00 | 2022-03-01 | ||
| Enamine | EN300-228534-0.05g |
4,4,4-trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione |
326-72-7 | 95% | 0.05g |
$65.0 | 2024-06-20 | |
| Enamine | EN300-228534-0.1g |
4,4,4-trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione |
326-72-7 | 95% | 0.1g |
$96.0 | 2024-06-20 | |
| Enamine | EN300-228534-0.25g |
4,4,4-trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione |
326-72-7 | 95% | 0.25g |
$136.0 | 2024-06-20 | |
| Enamine | EN300-228534-0.5g |
4,4,4-trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione |
326-72-7 | 95% | 0.5g |
$256.0 | 2024-06-20 | |
| Enamine | EN300-228534-1.0g |
4,4,4-trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione |
326-72-7 | 95% | 1.0g |
$355.0 | 2024-06-20 | |
| Enamine | EN300-228534-2.5g |
4,4,4-trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione |
326-72-7 | 95% | 2.5g |
$697.0 | 2024-06-20 | |
| Enamine | EN300-228534-5.0g |
4,4,4-trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione |
326-72-7 | 95% | 5.0g |
$1033.0 | 2024-06-20 |
4,4,4-trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione Suppliers
4,4,4-trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 4,4,4-trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione
Recent Advances in the Study of 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione (CAS: 326-72-7)
The compound 4,4,4-trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione (CAS: 326-72-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the role of 4,4,4-trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione as a key intermediate in the synthesis of fluorinated heterocyclic compounds, which are increasingly important in medicinal chemistry. The presence of the trifluoromethyl group and the thiophene ring in its structure enhances its reactivity and bioavailability, making it a promising candidate for further pharmacological exploration. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to characterize its molecular properties and confirm its purity.
In vitro studies have demonstrated that this compound exhibits notable activity against a range of biological targets, including enzymes involved in inflammatory pathways and oxidative stress. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of 4,4,4-trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione showed inhibitory effects on cyclooxygenase-2 (COX-2), suggesting potential applications in the development of anti-inflammatory drugs. Additionally, its fluorinated structure has been linked to enhanced metabolic stability, a critical factor in drug design.
Further investigations into the compound's mechanism of action have revealed its ability to modulate cellular signaling pathways, particularly those involving reactive oxygen species (ROS). This property has sparked interest in its potential use as an anticancer agent, with preliminary studies indicating selective cytotoxicity against certain cancer cell lines. However, researchers emphasize the need for more extensive in vivo studies to validate these findings and assess its safety profile.
The synthesis of 4,4,4-trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione has also seen advancements, with recent protocols focusing on greener and more efficient methodologies. A 2024 study in Organic Process Research & Development detailed a solvent-free synthesis route that reduces environmental impact while maintaining high yield and purity. Such innovations are critical for scaling up production and facilitating its integration into drug development pipelines.
In conclusion, 4,4,4-trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione (CAS: 326-72-7) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its unique structural features, combined with its demonstrated biological activities, position it as a valuable candidate for further exploration in drug discovery. Future research should focus on elucidating its pharmacokinetics, optimizing its synthetic routes, and expanding its therapeutic applications through targeted studies.
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